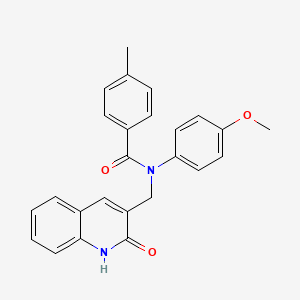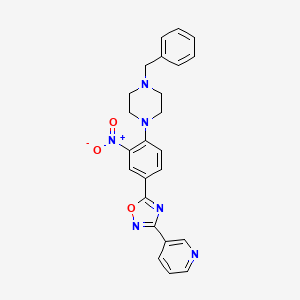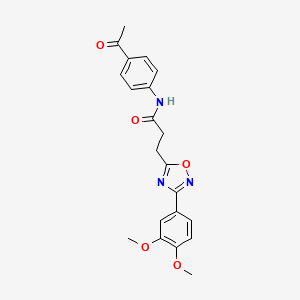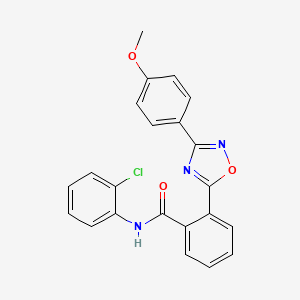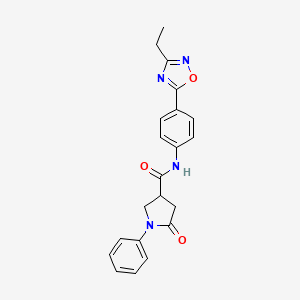
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HMQN, is a compound that has been synthesized and studied for its potential applications in scientific research.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in various physiological processes.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide for lab experiments is its specificity for HSP90 inhibition, which allows for targeted effects on cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in various experimental settings. Finally, there is potential for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in combination with other cancer therapies to enhance their efficacy.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride, followed by the reaction of the resulting product with o-toluidine. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-4-6-13-22(17)26(30)28(23-14-7-5-10-18(23)2)16-21-15-20-12-8-11-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMQRQNULZPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



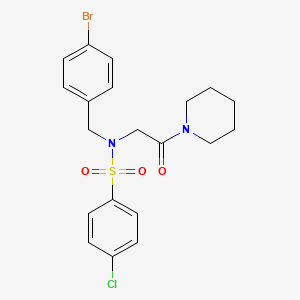

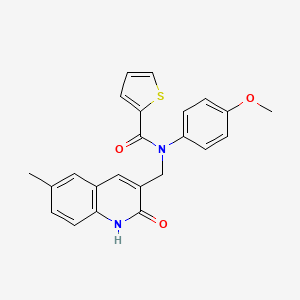
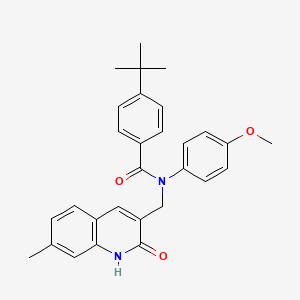
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)
